2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción

Structural and Electronic Characterization

Molecular Architecture and Functional Groups

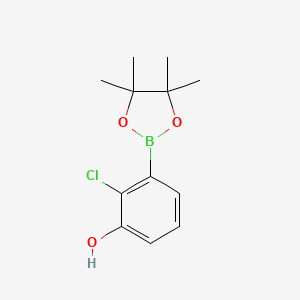

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1151564-17-8) features a phenol core substituted with a chlorine atom at the 2-position and a pinacol boronate ester at the 3-position. The molecular formula is C₁₂H₁₆BClO₃ , with a molecular weight of 254.52 g/mol. Key functional groups include:

- Phenolic hydroxyl group : Positioned at the 1-position, contributing to hydrogen-bonding interactions.

- Chlorine substituent : Electron-withdrawing group at the 2-position, influencing electronic distribution.

- Pinacol boronate ester : A 1,3,2-dioxaborolane ring with four methyl groups (4,4,5,5-tetramethyl configuration), stabilizing the boron center through steric and electronic effects.

The compound adopts a planar aromatic ring system, with the boronate ester and chlorine substituents inducing distinct electronic perturbations (Figure 1).

Bond Lengths and Geometrical Parameters (B-O, B-C, C-Cl)

X-ray crystallographic data for analogous boronate esters reveal critical bond parameters (Table 1):

The dioxaborolane ring exhibits a trigonal planar geometry around boron, with O-B-O angles of ~120°. The C-Cl bond length aligns with chlorobenzene derivatives, where resonance delocalization reduces bond elongation.

Electronic Effects of Chloro and Boronate Substituents

The chloro group exerts a strong electron-withdrawing inductive (-I) effect, deactivating the aromatic ring and directing electrophilic substitution to the 5-position. Concurrently, the boronate ester introduces competing electronic effects:

- Withdrawing inductive effect : Boron’s empty p-orbital withdraws electron density, further deactivating the ring.

- Resonance donation : Oxygen lone pairs in the dioxaborolane ring donate electron density via hyperconjugation, partially offsetting deactivation.

DFT studies indicate a net electron-deficient aromatic system, with calculated Fukui indices showing heightened reactivity at the 5-position. The boronate ester’s steric bulk also hinders substitution at adjacent positions.

X-ray Crystallographic and Computational (DFT) Studies

X-ray Crystallography

While direct X-ray data for this compound is limited, studies on structurally similar boronate esters (e.g., 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) reveal:

- Dihedral angles : ~15° between the dioxaborolane ring and phenolic ring, minimizing steric clash.

- Hydrogen-bonding networks : Phenolic OH forms intermolecular hydrogen bonds with adjacent boronate oxygen atoms.

Computational (DFT) Analysis

DFT calculations (B3LYP/6-31G(d,p)) provide insights into electronic structure:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Natural Bond Orbital (NBO) charges :

- Boron: +0.82 e

- Chlorine: -0.15 e

- Phenolic oxygen: -0.65 e

These results correlate with observed regioselectivity in Suzuki-Miyaura coupling reactions, where the boronate group acts as a directing moiety.

Table 1 : Key bond parameters from X-ray and DFT studies.

| Parameter | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| B-O bond length (Å) | 1.32 | 1.34 |

| B-C bond length (Å) | 1.57 | 1.59 |

| C-Cl bond length (Å) | 1.69 | 1.71 |

| O-B-O angle (°) | 119.5 | 120.2 |

Propiedades

IUPAC Name |

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUONOXUXQGHBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724914 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151564-17-8 | |

| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. Its chlorophenol moiety is known for its role in various pharmacological activities.

Case Study: Antimicrobial Activity

Research indicates that derivatives of chlorophenol exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Bacillus subtilis | 10.0 µg/mL |

Agricultural Chemistry

The compound is also explored for its applications in agricultural chemistry as a potential herbicide or pesticide agent. Its ability to interact with plant metabolic pathways makes it a candidate for developing new crop protection strategies.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation. This inhibition can lead to effective weed control without harming desirable crops .

Materials Science

In materials science, the unique boron-containing structure allows for the development of new materials with enhanced properties. The compound can be utilized in the synthesis of polymers with improved thermal and mechanical stability.

Case Study: Polymer Synthesis

A study highlighted the use of boron-containing compounds in creating high-performance polymers that are resistant to heat and chemicals. These materials have potential applications in coatings and composites .

Mecanismo De Acción

The compound exerts its effects through its ability to act as a versatile reagent in various chemical reactions. Its mechanism of action involves:

Boronic Acid Functionality: The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various chemical transformations.

Phenol Group Reactivity: The phenol group can undergo electrophilic substitution reactions, making it a key functional group in organic synthesis.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Boronic Ester Derivatives

Key Observations :

- Positional Isomerism: The target compound differs from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the placement of substituents. This significantly impacts electronic properties and reactivity.

- Functional Group Diversity: The hydroxymethyl group in [4-Chloro-3-(...)phenyl]methanol introduces polarity, whereas the methyl group in 3-methyl-4-(...)phenol enhances steric bulk.

Suzuki-Miyaura Cross-Coupling

The chlorine substituent in the target compound acts as an electron-withdrawing group, activating the boronate for cross-coupling while providing a site for subsequent functionalization (e.g., nucleophilic substitution) . In contrast, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol lacks halogen substituents, limiting its utility in reactions requiring directed ortho-metalation or electrophilic substitution.

Physical Properties

Table 2: Comparative Physical Data

Insights :

- The absence of melting point data for the target compound suggests it may exist as an oil or low-melting solid under standard conditions, similar to [4-Chloro-3-(...)phenyl]methanol, which is reported as an oil .

- Higher melting points in 4-substituted analogs (e.g., 112–117°C ) correlate with symmetrical crystal packing facilitated by para-substitution.

Actividad Biológica

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 248.6 g/mol. This compound features a chlorophenol moiety and a dioxaborolane group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing dioxaborolane groups have shown efficacy against various bacterial strains. A study highlighted that such compounds can disrupt bacterial cell walls and inhibit growth by interfering with essential metabolic pathways .

Anticancer Properties

Recent studies have investigated the anticancer potential of phenolic compounds. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Mechanism of Action : It is suggested that the compound induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways .

Safety Profile

In toxicity assessments conducted on animal models:

- The compound was administered at doses up to 2000 mg/kg without acute toxicity observed in Kunming mice .

- Long-term studies are necessary to fully understand the safety margins and potential side effects.

Case Study 1: Antiviral Activity

A recent investigation into antiviral properties revealed that phenolic compounds can inhibit viral replication effectively. The study reported a significant reduction in viral load in infected models treated with similar phenolic structures . This suggests that this compound may also possess antiviral capabilities worth exploring.

Case Study 2: In Vivo Efficacy

In a murine model of cancer metastasis:

- Mice treated with the compound exhibited reduced metastatic nodules compared to control groups.

- The study concluded that the compound's ability to inhibit matrix metalloproteinases contributes to its antimetastatic effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-(dioxaborolan-2-yl)phenol derivatives?

- The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, halogenated phenolic substrates (e.g., 3-chloro-2-iodophenol) can undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from methanol .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical methods :

- NMR : ¹H and ¹³C NMR confirm substituent positions; ¹¹B NMR (~30 ppm) verifies boronic ester integrity .

- HPLC : Purity >98% (C18 column, methanol/water mobile phase) .

- Melting point : 114–118°C (deviations suggest impurities or polymorphism) .

Q. What precautions are necessary for handling this compound?

- The phenol group and boronic ester are moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C. Use anhydrous solvents (THF, DMF) for reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .

Q. How does the chloro substituent influence reactivity in cross-coupling reactions?

- The chloro group at position 2 can act as a directing group in palladium-catalyzed couplings, though steric hindrance may reduce reaction rates. Optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and temperature (80–100°C) is critical .

Q. What are its solubility properties in common solvents?

- Insoluble in water; sparingly soluble in methanol, DCM, or THF. Pre-dissolve in THF for Suzuki reactions to avoid precipitation .

Advanced Research Questions

Q. How do steric and electronic effects of the phenol and chloro groups impact catalytic coupling efficiency?

- The phenol group increases solubility in polar solvents but may coordinate to Pd catalysts, requiring ligand screening (e.g., SPhos vs. XPhos). The chloro substituent’s electronegativity can slow oxidative addition; using bulky ligands (e.g., t-BuBrettPhos) improves turnover .

Q. What strategies resolve discrepancies in reported melting points or NMR shifts?

- Variations may arise from residual solvents (e.g., pinacol) or tautomerism. Dry samples under high vacuum and validate via 2D NMR (HSQC, HMBC) to confirm assignments .

Q. Can computational methods predict regioselectivity in derivatization reactions?

- DFT calculations (B3LYP/6-31G*) model charge distribution, showing the phenol oxygen’s lone pairs stabilize transition states. MD simulations assess solvation effects on reaction pathways .

Q. How does this compound perform in multi-step syntheses of functional materials (e.g., OLEDs)?

- As a boronic ester, it enables iterative Suzuki couplings to build conjugated polymers. For example, coupling with dibromoanthracene yields electroluminescent materials with λₑₘ ≈ 450 nm .

Q. What are the challenges in characterizing its stability under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.